n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide

Catalog No.
S548556
CAS No.
104408-38-0
M.F
C19H29N3O5
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-pr...

CAS Number

104408-38-0

Product Name

n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C19H29N3O5/c1-12(2)9-14(11-17(23)22-26)18(24)21-16(19(25)20-3)10-13-5-7-15(27-4)8-6-13/h5-8,12,14,16,26H,9-11H2,1-4H3,(H,20,25)(H,21,24)(H,22,23)/t14-,16+/m1/s1

InChI Key

QYZPDCGWIJYZMN-ZBFHGGJFSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

IHP-Tyr-MeNH2, N-(2-isobutyl-3-(N'-hydroxycarbonylamido)propanoyl)-O-methyltyrosinemethylamide, SC 44463, SC-44463

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC

Description

The exact mass of the compound n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide is 379.21072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide is a complex organic compound that belongs to the class of phenylalanine derivatives. Its molecular formula is C19H29N3O5, and it has a molecular weight of approximately 379.45 g/mol. This compound features a unique structure that includes a hydroxyl group, carboxamide, and various alkyl substituents, contributing to its biological activity and potential applications in medicinal chemistry .

The chemical reactivity of N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide can be attributed to the presence of functional groups such as the hydroxyl and amide groups. These groups can participate in various reactions, including:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic substitutions: The compound may undergo nucleophilic attack at electrophilic centers within its structure.

These reactions highlight the compound's versatility in synthetic organic chemistry .

N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide exhibits significant biological activity, particularly in the context of pharmacology. It is known to influence various biological pathways due to its structural similarities with amino acids and neurotransmitters. Preliminary studies suggest potential roles in:

  • Antioxidant activity: The compound may help mitigate oxidative stress due to the presence of phenolic structures.
  • Neuroprotective effects: Its similarity to neurotransmitter precursors hints at possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

The synthesis of N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide typically involves multiple synthetic steps:

  • Starting Materials: The synthesis begins with o-tyrosine as a key starting material.
  • Functionalization: The introduction of the n'-hydroxycarboxamido group can be achieved through coupling reactions involving appropriate carboxylic acids and amines.
  • Alkylation: The 2-(2-methylpropyl) group can be introduced via alkylation reactions using suitable alkyl halides.
  • Purification: The final product is purified through techniques such as chromatography to isolate the desired compound from by-products.

This multi-step synthesis underscores the complexity involved in creating this compound .

N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide has several potential applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in treating neurodegenerative disorders.
  • Biochemical Research: The compound can serve as a tool for studying amino acid metabolism and neurotransmitter function.
  • Nutraceuticals: Given its structural resemblance to amino acids, it may find use in dietary supplements aimed at enhancing cognitive function or reducing oxidative stress .

Interaction studies involving N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide are crucial for understanding its mechanism of action. Preliminary investigations have focused on:

  • Protein Binding Affinity: Assessing how well the compound binds to specific proteins related to neurotransmitter systems.
  • Receptor Interaction: Evaluating its effects on various receptors, particularly those associated with neurological pathways.

These studies provide insights into how this compound may exert its biological effects and inform future therapeutic applications .

Similar Compounds

N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide shares structural similarities with several other compounds. A comparison highlights its uniqueness:

Compound NameStructure SimilaritiesUnique Features
N-acetyl-L-tyrosineContains tyrosine backboneAcetylated form lacks additional functional groups
L-DOPAPhenolic structureDirect precursor to dopamine, lacks carboxamide
PhenylalanineBasic amino acid structureDoes not contain hydroxyl or additional alkyl groups

This comparison illustrates that while there are compounds with similar backbones, the unique combination of functional groups in N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide sets it apart in terms of potential applications and biological activity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

379.21072103 g/mol

Monoisotopic Mass

379.21072103 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

Wikipedia

N-[3-(N'-HYDROXYCARBOXAMIDO)-2-(2-METHYLPROPYL)-PROPANOYL]-O-TYROSINE-N-METHYLAMIDE

Dates

Modify: 2024-02-18
1: Holliday LS, Vakani A, Archer L, Dolce C. Effects of matrix metalloproteinase inhibitors on bone resorption and orthodontic tooth movement. J Dent Res. 2003 Sep;82(9):687-91. PubMed PMID: 12939351.
2: Cornelius LA, Nehring LC, Harding E, Bolanowski M, Welgus HG, Kobayashi DK, Pierce RA, Shapiro SD. Matrix metalloproteinases generate angiostatin: effects on neovascularization. J Immunol. 1998 Dec 15;161(12):6845-52. PubMed PMID: 9862716.
3: Dunsmore SE, Saarialho-Kere UK, Roby JD, Wilson CL, Matrisian LM, Welgus HG, Parks WC. Matrilysin expression and function in airway epithelium. J Clin Invest. 1998 Oct 1;102(7):1321-31. PubMed PMID: 9769324; PubMed Central PMCID: PMC508979.
4: Holliday LS, Welgus HG, Fliszar CJ, Veith GM, Jeffrey JJ, Gluck SL. Initiation of osteoclast bone resorption by interstitial collagenase. J Biol Chem. 1997 Aug 29;272(35):22053-8. PubMed PMID: 9268345.
5: Sawicki G, Salas E, Murat J, Miszta-Lane H, Radomski MW. Release of gelatinase A during platelet activation mediates aggregation. Nature. 1997 Apr 10;386(6625):616-9. PubMed PMID: 9121586.
6: Mitchell PG, Lopresti-Morrow L, Yocum SA, Sweeney FJ, Reiter LA. Inhibition of interleukin-1-stimulated collagen degradation in cartilage explants. Ann N Y Acad Sci. 1994 Sep 6;732:395-7. PubMed PMID: 7978818.
7: Zhang D, Botos I, Gomis-Rüth FX, Doll R, Blood C, Njoroge FG, Fox JW, Bode W, Meyer EF. Structural interaction of natural and synthetic inhibitors with the venom metalloproteinase, atrolysin C (form d). Proc Natl Acad Sci U S A. 1994 Aug 30;91(18):8447-51. PubMed PMID: 8078901; PubMed Central PMCID: PMC44623.
8: Boghaert ER, Chan SK, Zimmer C, Grobelny D, Galardy RE, Vanaman TC, Zimmer SG. Inhibition of collagenolytic activity relates to quantitative reduction of invasion in vitro in a c-Ha-ras transfected glial cell line. J Neurooncol. 1994;21(2):141-50. PubMed PMID: 7861190.
9: Butler TA, Zhu C, Mueller RA, Fuller GC, Lemaire WJ, Woessner JF Jr. Inhibition of ovulation in the perfused rat ovary by a synthetic collagenase inhibitor. Matrix Suppl. 1992;1:400-1. PubMed PMID: 1480072.
10: Fini ME, Cui TY, Mouldovan A, Grobelny D, Galardy RE, Fisher SJ. An inhibitor of the matrix metalloproteinase synthesized by rabbit corneal epithelium. Invest Ophthalmol Vis Sci. 1991 Oct;32(11):2997-3001. PubMed PMID: 1655675

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